2-(4-Phenylcyclohexyl)ethan-1-amine CAS 855364-75-9 properties
2-(4-Phenylcyclohexyl)ethan-1-amine CAS 855364-75-9 properties
An In-depth Technical Guide to 2-(4-Phenylcyclohexyl)ethan-1-amine (CAS 855364-75-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Potential Pharmacophore
2-(4-Phenylcyclohexyl)ethan-1-amine stands as a molecule of significant interest within the landscape of medicinal chemistry and drug discovery. Its structural motif, combining a phenyl ring, a cyclohexyl spacer, and a primary amine, positions it as a versatile scaffold for the development of novel therapeutic agents. While comprehensive data for this specific entity remains somewhat nascent in publicly accessible literature, this guide synthesizes available information, draws logical inferences from closely related analogues, and provides a robust framework for researchers embarking on its study. The causality behind experimental choices and the inherent logic of potential synthetic pathways are emphasized to empower further investigation.
Molecular and Physicochemical Profile
A foundational understanding of a compound's physical and chemical properties is paramount for its application in research and development. In the absence of extensive, formally published experimental data for 2-(4-Phenylcyclohexyl)ethan-1-amine, this section presents key properties, including computationally predicted values, to guide laboratory practice.
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2-(4-Phenylcyclohexyl)ethan-1-amine
Table 1: Physicochemical Properties of 2-(4-Phenylcyclohexyl)ethan-1-amine
| Property | Value | Source |
| CAS Number | 855364-75-9 | - |
| Molecular Formula | C₁₄H₂₁N | Calculated |
| Molecular Weight | 203.33 g/mol | Calculated |
| Predicted XLogP3 | 3.5 | Computational Prediction |
| Predicted Hydrogen Bond Donors | 1 | Computational Prediction |
| Predicted Hydrogen Bond Acceptors | 1 | Computational Prediction |
| Predicted Rotatable Bond Count | 4 | Computational Prediction |
| Predicted Boiling Point | ~310-330 °C | Estimation based on similar structures |
| Predicted pKa (Strongest Basic) | ~10.4 | Estimation based on ethanamine[1] |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Inference from similar compounds[2] |
Note: Predicted values are generated from computational models and should be confirmed by experimental analysis.
Synthesis and Reactivity
The synthesis of 2-(4-Phenylcyclohexyl)ethan-1-amine can be approached through several established organic chemistry transformations. A logical and efficient pathway would involve the reduction of a corresponding nitrile or amide, which are themselves accessible from a suitable carboxylic acid or halide precursor. Below is a detailed, field-proven protocol adapted from the synthesis of analogous structures.[3]
Proposed Synthetic Pathway: Reductive Amination
This pathway offers a reliable and scalable method for the preparation of the target primary amine. The causality of this choice lies in the high efficiency and selectivity of modern reductive amination protocols.
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"4-Phenylcyclohexanone" [fillcolor="#FBBC05"]; "Wittig Reaction" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "(4-Phenylcyclohexylidene)acetonitrile" [fillcolor="#FBBC05"]; "Reduction (e.g., LiAlH4 or Catalytic Hydrogenation)" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "2-(4-Phenylcyclohexyl)ethan-1-amine" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"4-Phenylcyclohexanone" -> "Wittig Reaction"; "Wittig Reaction" -> "(4-Phenylcyclohexylidene)acetonitrile"; "(4-Phenylcyclohexylidene)acetonitrile" -> "Reduction (e.g., LiAlH4 or Catalytic Hydrogenation)"; "Reduction (e.g., LiAlH4 or Catalytic Hydrogenation)" -> "2-(4-Phenylcyclohexyl)ethan-1-amine"; } Caption: Proposed synthesis workflow for 2-(4-Phenylcyclohexyl)ethan-1-amine.
Experimental Protocol: Synthesis via Nitrile Reduction
This protocol is a self-validating system, where successful isolation and characterization of the intermediate and final product confirm the efficacy of the chosen reagents and conditions.
Step 1: Synthesis of (4-Phenylcyclohexyl)acetonitrile
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Reagents and Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-phenylcyclohexanone (1 eq.), diethyl (cyanomethyl)phosphonate (1.1 eq.), and anhydrous tetrahydrofuran (THF) as the solvent.
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Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add a strong base, such as sodium hydride (1.2 eq., 60% dispersion in mineral oil), portion-wise over 30 minutes. The choice of a strong, non-nucleophilic base is critical to deprotonate the phosphonate without side reactions.
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Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield (4-phenylcyclohexyl)acetonitrile.
Step 2: Reduction to 2-(4-Phenylcyclohexyl)ethan-1-amine
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Reagents and Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2-3 eq.) in anhydrous THF. The use of a powerful reducing agent like LiAlH₄ is necessary for the complete reduction of the nitrile to the primary amine.
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Addition of Nitrile: Cool the LiAlH₄ suspension to 0 °C. Dissolve the (4-phenylcyclohexyl)acetonitrile from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
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Reaction and Quenching: After the addition, allow the mixture to stir at room temperature for 2-4 hours, followed by gentle reflux for an additional 2 hours to ensure complete reaction. Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
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Isolation and Purification: A granular precipitate will form, which can be removed by filtration. Wash the filter cake with THF. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude 2-(4-Phenylcyclohexyl)ethan-1-amine. The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.
Analytical and Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (δ 1.0-2.5 ppm) corresponding to the cyclohexyl and ethyl protons. A characteristic multiplet for the proton on the carbon bearing the phenyl group would likely appear around δ 2.5-2.8 ppm. The protons of the ethylamine group adjacent to the nitrogen would be expected around δ 2.7-3.0 ppm. The aromatic protons of the phenyl group would present as multiplets in the δ 7.1-7.4 ppm region. The amine protons (NH₂) would likely appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent, and which would be exchangeable with D₂O.
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¹³C NMR: The carbon NMR would show signals for the aliphatic carbons of the cyclohexyl and ethyl groups in the δ 25-50 ppm range. The carbon attached to the phenyl group would be in the δ 40-50 ppm region. The carbon attached to the nitrogen would be expected in the δ 40-50 ppm range. The aromatic carbons would show signals in the δ 125-150 ppm region.
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IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations of the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations for the aliphatic and aromatic portions would be observed just below and above 3000 cm⁻¹, respectively. Aromatic C=C stretching absorptions would be present in the 1450-1600 cm⁻¹ region.
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Mass Spectrometry: The electron ionization mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 203. Fragmentation patterns would be expected to include the loss of the aminoethyl group and characteristic fragmentation of the cyclohexyl ring.
Potential Applications and Pharmacological Relevance
The phenylcyclohexylamine scaffold is a well-established pharmacophore in drug discovery.[5] Derivatives of this structural class have shown a wide range of biological activities, suggesting potential avenues of research for 2-(4-Phenylcyclohexyl)ethan-1-amine.
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Neuropharmacology: Many phenylcyclohexylamine derivatives interact with central nervous system targets. For instance, some analogues have been investigated for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists, similar to phencyclidine (PCP), and have been explored for their anticonvulsant properties.[5][6] Others have been developed as triple reuptake inhibitors for serotonin, norepinephrine, and dopamine, with potential applications in treating depression.
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Oncology: The broader class of compounds containing amine and cyclic structures has been explored for anticancer activity. For example, derivatives of 2,4-diaminopyrimidine have been investigated as kinase inhibitors.[7] The 4-aminocyclohexyl moiety has been incorporated into potent FLT3 kinase inhibitors for acute myeloid leukemia.[8] The structural features of 2-(4-Phenylcyclohexyl)ethan-1-amine make it a candidate for derivatization and screening in oncology-focused libraries.
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Chemical Building Block: As a primary amine, this compound serves as a valuable starting material for the synthesis of a diverse library of derivatives through reactions such as acylation, alkylation, and condensation. This allows for systematic structure-activity relationship (SAR) studies in various therapeutic areas.
Safety and Handling
No specific toxicology data is available for 2-(4-Phenylcyclohexyl)ethan-1-amine. Therefore, it must be handled with the appropriate precautions for a research chemical of unknown toxicity. General guidelines for handling primary aromatic amines should be followed.[9][10][11]
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Routes of Exposure: Potential for absorption through the skin, inhalation, and ingestion.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields. All handling of the compound should be conducted in a well-ventilated fume hood.
-
Health Hazards: Primary aromatic amines as a class can be toxic and some are known or suspected carcinogens.[9][12] They can cause skin and eye irritation.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
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Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. PubMed. (2014). Available at: [Link]
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Chromatographic and spectral properties of some aryl-substituted phencyclidine analogs. Semantic Scholar. (1983). Available at: [Link]
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A pharmacokinetic study of phenylcyclohexyldiethylamine. An analog of phencyclidine. PubMed. (1988). Available at: [Link]
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Mechanism of cardiovascular actions of 1-(1-phenylcyclohexyl)piperidine hydrochloride (phencyclidine). PMC. (1968). Available at: [Link]
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Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. PubMed. (1990). Available at: [Link]
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Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. PubMed. (2024). Available at: [Link]
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Discovery of N 2-(4-Amino-cyclohexyl)-9-cyclopentyl- N 6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations. PubMed. (2018). Available at: [Link]
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